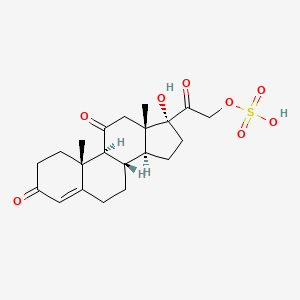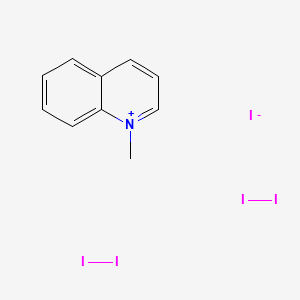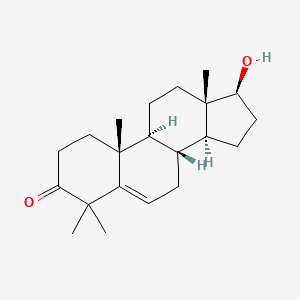
Cortisone sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cortisone sulfate is a naturally occurring corticosteroid metabolite and a derivative of cortisone. It is a pregnene (21-carbon) steroid hormone that plays a significant role in various physiological processes. This compound is often used in pharmaceutical applications due to its anti-inflammatory and immunosuppressive properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cortisone sulfate typically involves the sulfation of cortisone. This process can be achieved through the reaction of cortisone with sulfur trioxide-pyridine complex in an appropriate solvent such as pyridine or dimethylformamide. The reaction is usually carried out at low temperatures to prevent decomposition of the product .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
化学反应分析
Types of Reactions
Cortisone sulfate undergoes various chemical reactions, including:
Oxidation: Conversion to cortisone or other oxidized derivatives.
Reduction: Reduction to form hydrothis compound.
Substitution: Sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Cortisone, 11-dehydrocorticosterone.
Reduction: Hydrothis compound.
Substitution: Various substituted corticosteroid derivatives.
科学研究应用
Cortisone sulfate has a wide range of applications in scientific research, including:
作用机制
Cortisone sulfate exerts its effects by binding to glucocorticoid receptors in target cells. Upon binding, the this compound-receptor complex translocates to the nucleus, where it modulates the expression of specific genes involved in inflammatory and immune responses. This leads to a decrease in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory proteins .
相似化合物的比较
Similar Compounds
Cortisol: The active form of cortisone, with similar anti-inflammatory properties.
Hydrocortisone: Another active form of cortisone, commonly used in topical formulations.
Prednisolone: A synthetic corticosteroid with higher potency than cortisone.
Uniqueness
Cortisone sulfate is unique due to its specific sulfation, which affects its solubility, stability, and bioavailability. This modification allows for different pharmacokinetic properties compared to its non-sulfated counterparts, making it suitable for specific therapeutic applications .
属性
CAS 编号 |
912-25-4 |
|---|---|
分子式 |
C21H28O8S |
分子量 |
440.5 g/mol |
IUPAC 名称 |
[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen sulfate |
InChI |
InChI=1S/C21H28O8S/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19/h9,14-15,18,25H,3-8,10-11H2,1-2H3,(H,26,27,28)/t14-,15-,18+,19-,20-,21-/m0/s1 |
InChI 键 |
IWIJFUQFXLWZIA-ZPOLXVRWSA-N |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)COS(=O)(=O)O)O)C |
手性 SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)COS(=O)(=O)O)O)C |
规范 SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)COS(=O)(=O)O)O)C |
同义词 |
cortisone sulfate cortisone sulfate, 1,2-T2-labeled cortisone sulfate, 4-(14)C-labeled cortisone sulfate, sodium salt |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B1200057.png)
![[2-[(9R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1200058.png)




![8-(Phenylamino)-5-[[4-[(5-sulpho-1-naphthyl)azo]-1-naphthyl]azo]naphthalene-1-sulphonic acid](/img/structure/B1200069.png)





![6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B1200077.png)
